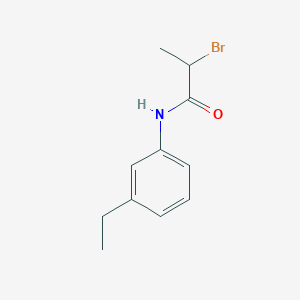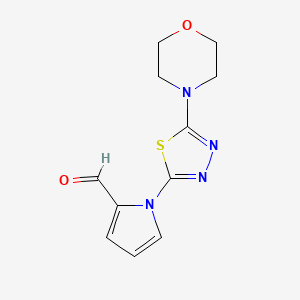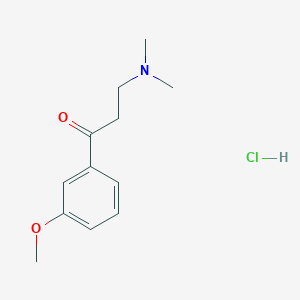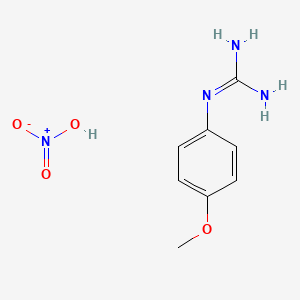
2-bromo-N-(3-ethylphenyl)propanamide
Übersicht
Beschreibung
2-Bromo-N-(3-ethylphenyl)propanamide, otherwise known as 2-bromo-NEP, is an organic compound used in many scientific research applications. It is a brominated amide that is synthesized from the reaction of 2-bromoacetophenone and 3-ethylphenyl amine. This compound has been studied for its potential use as a pharmaceutical agent, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
- 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the compound, has been synthesized and analyzed using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction. This compound is used as an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Reactivity and Product Formation
- The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases in ionic liquids and acetonitrile has been studied, demonstrating two deprotonation sites leading to different products: β-lactam or acrylanilide (Pandolfi et al., 2019).
Mutagenicity Research
- Some 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, were tested for direct mutagenicity in Salmonella typhimurium, confirming the mutagenic activity of these compounds and indicating that it is independent of enantiomeric configuration (Dolzani et al., 1992).
Spectroscopic and Computational Analysis
- Paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, have been studied through spectroscopy and computational methods to determine molecular properties and vibrational mode couplings (Viana et al., 2016).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to the target compound, have been synthesized and tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).
Photocleavage Reactions
- The photochemistry of monothioimides, including N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, was investigated to understand their crystal structures and photochemical γ-hydrogen abstraction (Fu et al., 1998).
Eigenschaften
IUPAC Name |
2-bromo-N-(3-ethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-5-4-6-10(7-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWVJRQCUZAPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-ethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)


![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)


![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)


![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)
